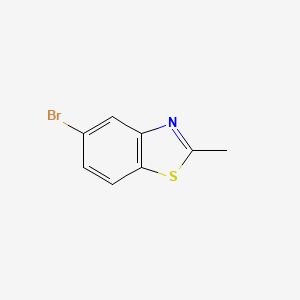

5-Bromo-2-methylbenzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQKNZNXLBILDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70980481 | |

| Record name | 5-Bromo-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70980481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63837-11-6 | |

| Record name | 5-Bromo-2-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63837-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063837116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70980481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methylbenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-methylbenzothiazole: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-2-methylbenzothiazole, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into its synthesis, structural elucidation, and potential applications, with a focus on the practical considerations for laboratory and development settings.

Core Molecular Structure and Identification

This compound is a substituted benzothiazole, a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring. The structural hallmark of this particular molecule is the presence of a bromine atom at the 5-position of the benzene ring and a methyl group at the 2-position of the thiazole ring.

The IUPAC name for this compound is 5-bromo-2-methyl-1,3-benzothiazole . It is uniquely identified by its CAS Number: 63837-11-6 .[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.

Physical Properties

This compound is typically a solid at room temperature, appearing as a white to off-white or pale yellow crystalline powder.[2][3] Key physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNS | [1] |

| Molecular Weight | 228.11 g/mol | [1] |

| Melting Point | 75-81 °C | [1] |

| Appearance | White to off-white/pale yellow crystalline solid | [2][3] |

| Storage Conditions | 2-8 °C, protect from light and moisture | [4] |

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The bromine atom at the 5-position will influence the chemical shifts and coupling patterns of the aromatic protons.

-

Methyl Protons (C2-CH₃): A singlet peak is expected around δ 2.8 ppm. For comparison, the methyl protons of 2-methylbenzothiazole appear at δ 2.83 ppm[5].

-

Aromatic Protons:

-

H4: A doublet is anticipated around δ 7.9-8.0 ppm.

-

H6: A doublet of doublets is expected around δ 7.4-7.5 ppm.

-

H7: A doublet is expected around δ 7.8-7.9 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Methyl Carbon (C2-CH₃): A signal is expected around δ 20 ppm. The methyl carbon in 2-methylbenzothiazole is observed at δ 20.1 ppm[5].

-

Aromatic and Thiazole Carbons: A series of signals are expected in the range of δ 115-170 ppm. The carbon attached to the bromine (C5) will be significantly influenced. For 2-methylbenzothiazole, the carbon signals are observed at δ 166.9, 153.4, 135.6, 125.9, 124.7, 122.4, and 121.3 ppm[5].

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=N stretch (thiazole ring): A strong absorption band is expected in the region of 1600-1650 cm⁻¹.

-

C=C stretch (aromatic ring): Multiple bands are anticipated in the 1450-1600 cm⁻¹ region.

-

C-H stretch (aromatic and methyl): Signals will appear in the 2900-3100 cm⁻¹ range.

-

C-Br stretch: A band in the fingerprint region, typically below 700 cm⁻¹, is expected.

MS (Mass Spectrometry)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 228 and 230 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: Common fragmentation pathways for benzothiazoles involve the cleavage of the thiazole ring. The loss of a methyl radical (•CH₃) to give a fragment at m/z 213/215 is a plausible initial fragmentation step. Further fragmentation of the benzothiazole ring system can also be expected.

Synthesis and Reactivity

Synthetic Approach: A Protocol Based on Established Methodologies

The synthesis of this compound can be achieved through the cyclization of a substituted aminothiophenol. A common and effective method is the reaction of 2-amino-4-bromothiophenol with acetic anhydride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-bromothiophenol (1 equivalent).

-

Reagent Addition: Add acetic anhydride (1.1 equivalents) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water with stirring.

-

Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Causality Behind Experimental Choices:

-

Acetic Anhydride: Serves as both the source of the acetyl group that will form the 2-methyl group and the thiazole ring, and as a dehydrating agent to drive the cyclization.

-

Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier for the cyclization reaction.

-

Ice-Water Quench: The product is insoluble in water, so pouring the reaction mixture into ice-water facilitates its precipitation and separation from the reaction byproducts.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the interplay of the electron-rich benzothiazole ring system, the electron-withdrawing bromine atom, and the methyl group.

-

Electrophilic Aromatic Substitution: The benzothiazole ring is generally susceptible to electrophilic attack. The bromine atom at the 5-position is a deactivating group, which will direct incoming electrophiles to the ortho and para positions relative to the activating amino and sulfide groups of the fused ring system.

-

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by strong nucleophiles under forcing conditions, such as high temperatures or in the presence of a suitable catalyst. This allows for further functionalization of the molecule.

-

Reactions of the Methyl Group: The methyl group at the 2-position can undergo condensation reactions with aldehydes and other electrophiles after deprotonation with a strong base.

Applications in Drug Discovery and Materials Science

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[6] this compound serves as a key building block for the synthesis of more complex molecules with therapeutic potential.

Pharmaceutical Applications:

-

Anticancer Agents: The benzothiazole nucleus is found in several compounds with demonstrated anticancer activity. The bromo-substituent can enhance lipophilicity and potentially improve cell membrane permeability.

-

Anti-inflammatory Drugs: Benzothiazole derivatives have been investigated for their anti-inflammatory properties.

-

Enzyme Inhibitors: The structural features of this compound make it an attractive starting point for the design of inhibitors for various enzymes implicated in disease.

Materials Science Applications:

-

Dyes and Pigments: The conjugated system of the benzothiazole ring makes it a useful chromophore.

-

Polymers and Coatings: Incorporation of this molecule into polymer backbones can enhance thermal stability and other material properties.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Hazards: It is known to cause skin and eye irritation and may cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from heat and light.[4]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined structure and predictable chemical properties. Its utility as a synthetic intermediate in the development of novel pharmaceuticals and advanced materials is significant. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, intended to support the endeavors of researchers and scientists in the field. The provided protocols and data, while based on established chemical principles and data from related compounds, should be adapted and validated in a laboratory setting.

References

- 1. This compound 95 63837-11-6 [sigmaaldrich.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 6. rsc.org [rsc.org]

- 7. Benzothiazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to 5-Bromo-2-methylbenzothiazole (CAS: 63837-11-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-methylbenzothiazole, a key building block in the synthesis of a wide range of organic molecules. With applications spanning pharmaceuticals, agrochemicals, and materials science, this versatile compound is of significant interest to the scientific community. This document details its physicochemical properties, synthesis, reactivity, and key applications, supported by experimental protocols and spectroscopic data to facilitate its use in research and development.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to orange or green powder or crystal.[1] Its core structure consists of a benzothiazole moiety with a methyl group at the 2-position and a bromine atom at the 5-position.

| Property | Value | Reference |

| CAS Number | 63837-11-6 | [2] |

| Molecular Formula | C₈H₆BrNS | [2] |

| Molecular Weight | 228.11 g/mol | [2] |

| Melting Point | 75-80 °C | [2] |

| Boiling Point | 170 °C / 10 mmHg | |

| Appearance | White to orange to green powder to crystal | [1] |

| Purity | ≥95% | [2] |

| Storage | Store at 2-8 °C under an inert atmosphere. Air and heat sensitive. | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group. The protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.5 ppm). The methyl group protons will present as a singlet further upfield (around δ 2.8 ppm). The exact chemical shifts and coupling constants will be influenced by the bromine substituent.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the methyl group will appear at high field (around δ 20 ppm). The aromatic and thiazole carbons will resonate in the downfield region (δ 120-170 ppm). The carbon atom attached to the bromine will be influenced by the halogen's electronegativity and heavy atom effect.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (methyl): ~2950-2850 cm⁻¹

-

C=N stretching (thiazole ring): ~1615 cm⁻¹

-

C=C stretching (aromatic ring): ~1520 cm⁻¹ and 1430 cm⁻¹

-

C-Br stretching: In the fingerprint region, typically below 1000 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for the bromine atom ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio). Common fragmentation patterns for benzothiazoles involve cleavage of the thiazole ring.[3][4] The expected molecular ion peak for C₈H₆BrNS would be at m/z 227 and 229.

Synthesis and Reactivity

Synthesis

A common route for the synthesis of 2-methylbenzothiazoles involves the condensation of an appropriately substituted 2-aminothiophenol with an acetylating agent. For this compound, a plausible synthetic pathway starts from 4-bromoaniline.

Caption: Plausible synthesis route for this compound.

Experimental Protocol (General Procedure):

A mixture of the appropriate aniline, ammonium thiocyanate, and an oxidizing agent like potassium persulfate in water can be heated at reflux to yield the corresponding benzothiazole derivative.[5]

-

To a stirred solution of 4-bromoaniline (1 mmol) and ammonium thiocyanate (1 mmol) in water (6 mL), add potassium persulfate (2 mmol) and potassium carbonate (1 mmol).

-

Heat the mixture at reflux for 1 hour, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture, filter the precipitate, wash with water, and recrystallize from ethanol to obtain the pure product.

Reactivity and Key Reactions

The bromine atom at the 5-position is a versatile handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions.

This reaction enables the formation of a C-C bond, allowing for the introduction of various aryl or vinyl substituents.

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol (General Procedure for Suzuki Coupling): [6]

-

In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Add an anhydrous solvent (e.g., 1,4-dioxane/water 4:1).

-

Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

This reaction facilitates the formation of a C-N bond, enabling the synthesis of various amine-substituted benzothiazoles.

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Experimental Protocol (General Procedure for Buchwald-Hartwig Amination): [7][8]

-

To an oven-dried Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv).

-

Seal the tube, evacuate, and backfill with an inert gas three times.

-

Add an anhydrous solvent (e.g., toluene).

-

Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC).

-

After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Applications

This compound is a valuable intermediate in several fields due to the versatile reactivity of the benzothiazole core and the bromine substituent.

Pharmaceutical and Agrochemical Development

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[9][10] The bromo-substituent on this compound allows for the synthesis of diverse libraries of compounds for drug discovery. For instance, benzothiazole derivatives have been investigated as Glycogen Synthase Kinase-3 (GSK-3) inhibitors, which are potential therapeutic agents for Alzheimer's disease and type 2 diabetes.[11][12][13]

While specific IC₅₀ values for this compound are not widely reported, studies on similar substituted benzothiazoles demonstrate potent biological activity. For example, certain 6-amino-2-n-pentylthiobenzothiazole derivatives have shown antifungal activity against Candida species with IC₅₀ values in the range of ≤ 40 to 200 µmol/ml.[14]

Materials Science

Benzothiazole derivatives are increasingly used in the development of organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). Their electron-deficient nature makes them suitable components for tuning the electronic and photophysical properties of organic semiconductors.[14] this compound can serve as a building block for the synthesis of more complex conjugated molecules used in the emissive or charge-transport layers of OLED devices. The bromine atom allows for the introduction of other functional groups through cross-coupling reactions to fine-tune the material's properties for enhanced device performance.

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Avoid breathing dust, fume, gas, mist, vapors, or spray. In case of contact with skin or eyes, rinse immediately with plenty of water.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This compound is also noted to be air and heat sensitive, and should be stored accordingly under an inert atmosphere at refrigerated temperatures (2-8 °C).[1]

This guide provides a foundational understanding of this compound for its application in a research and development setting. For specific applications, further optimization of the provided experimental protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. This compound 95 63837-11-6 [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. jsynthchem.com [jsynthchem.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents | Bentham Science [eurekaselect.com]

- 11. Novel benzothiazinones (BTOs) as allosteric modulator or substrate competitive inhibitor of glycogen synthase kinase 3β (GSK-3β) with cellular activity of promoting glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antifungal activity of a new benzothiazole derivative against Candida in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of 5-Bromo-2-methylbenzothiazole

This technical guide provides a comprehensive overview of the core physical properties of this compound, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors that utilize this compound. This compound is recognized as a key building block in the synthesis of various pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.[1] Its utility also extends to the agrochemical industry and the development of dyes and pigments.[1]

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in various chemical syntheses and experimental procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrNS | [1][2][3][4] |

| Molecular Weight | 228.11 g/mol | [1][2][3][4] |

| Melting Point | 75 - 81 °C | [1][2] |

| Boiling Point | 170 °C at 10 mmHg | [1] |

| Appearance | White to light yellow or orange-green powder/crystal | [1][2] |

| Physical State | Solid | [2] |

| Solubility | Moderate solubility | [1] |

| CAS Registry Number | 63837-11-6 | [1][2][3] |

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a fundamental property used for identification and purity assessment.[5]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5][6] This assembly is then placed in a heating bath (such as a Thiele tube containing high-boiling oil) or a melting point apparatus with a heated metal block.[5]

-

Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure a uniform temperature distribution.[6] The heating rate should be reduced to 1-2°C per minute as the temperature approaches the expected melting point.[5]

-

Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[8]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[9] For compounds that may decompose at their atmospheric boiling point, the determination is often carried out under reduced pressure.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity (a few milliliters) of the liquid sample is placed in a distillation flask. A thermometer is positioned so that its bulb is just below the level of the side arm of the flask.[10]

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser.

-

Measurement: The temperature at which the liquid is actively boiling and a steady stream of distillate is collected is recorded as the boiling point.[10] It is also important to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.[10]

Methodology: Capillary Method (for small quantities)

-

A small amount of the liquid is placed in a fusion tube.[11]

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[11]

-

The setup, along with a thermometer, is heated slowly.[11]

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted as the boiling point.[11]

Density Determination

Density is the mass of a substance per unit of volume and is a characteristic physical property.[12]

Methodology: Pycnometer Method

-

Weighing the Pycnometer: A clean, dry pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube through it) is accurately weighed (W1).

-

Filling with the Sample: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is wiped off. The filled pycnometer is then weighed (W2).

-

Filling with a Reference Liquid: The pycnometer is emptied, cleaned, dried, and then filled with a reference liquid of known density (e.g., distilled water). The filled pycnometer is weighed again (W3).

-

Calculation: The density of the sample is calculated using the formula: Density of sample = [(W2 - W1) / (W3 - W1)] x Density of reference liquid.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative Solubility Test

-

Sample Preparation: A small, measured amount of the solute (e.g., 25 mg of this compound) is placed in a test tube.[13]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water, ethanol, diethyl ether, etc.) is added in small portions.[13]

-

Observation: After each addition, the test tube is vigorously shaken.[13] The substance is classified as soluble if it dissolves completely. Observations are made to determine if the substance is soluble, partially soluble, or insoluble in the given solvent at a specific temperature.[14]

-

pH Measurement for Aqueous Solutions: If the compound is water-soluble, the pH of the resulting solution can be tested with litmus paper to determine if it is acidic, basic, or neutral.[15]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the determination of the key physical properties of an organic compound such as this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound - High purity | EN [georganics.sk]

- 4. chemscene.com [chemscene.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

- 15. scribd.com [scribd.com]

5-Bromo-2-methylbenzothiazole molecular weight and formula

An In-depth Technical Guide to 5-Bromo-2-methylbenzothiazole

For researchers, scientists, and professionals in drug development, this compound is a significant heterocyclic compound. Its utility as a versatile building block in organic synthesis makes it a molecule of interest in the creation of novel compounds with potential therapeutic applications. This guide provides an overview of its fundamental properties, a synthesis protocol, and its relevance in medicinal chemistry.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H6BrNS | [1][2][3] |

| Molecular Weight | 228.11 g/mol | [1][2][3] |

| CAS Number | 63837-11-6 | [1][2][3] |

| Appearance | White to orange to green powder to crystal | [1] |

| Melting Point | 75-81 °C | [1] |

| Boiling Point | 170 °C at 10 mmHg | [1] |

Synthesis of this compound: An Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This procedure is a foundational method for obtaining the title compound, which can then be used in further synthetic steps for more complex molecules.

Objective: To synthesize this compound from 4-bromo-2-aminothiophenol and acetic anhydride.

Materials:

-

4-bromo-2-aminothiophenol

-

Acetic anhydride

-

Pyridine

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane (CH2Cl2)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

Procedure:

-

Acetylation: In a round-bottom flask, dissolve 4-bromo-2-aminothiophenol in pyridine.

-

Slowly add acetic anhydride to the solution while stirring.

-

Continue stirring the mixture at room temperature for 2-3 hours.

-

Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water.

-

Acidify the mixture with hydrochloric acid to a pH of approximately 2.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.

-

Characterization: Confirm the identity and purity of the product by measuring its melting point and using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from starting materials to the final, purified product. This workflow ensures the desired chemical transformations occur efficiently and that the final compound meets the required purity for subsequent applications.

Caption: A logical workflow diagram for the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of 5-Bromo-2-methylbenzothiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-methylbenzothiazole, a key intermediate in pharmaceutical and chemical synthesis. Understanding the solubility of this compound in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document outlines standard experimental protocols for determining solubility and presents a framework for organizing and interpreting solubility data.

Introduction to this compound

This compound is a heterocyclic compound with the molecular formula C₈H₆BrNS. It serves as a versatile building block in the synthesis of a range of biologically active molecules. Its chemical structure, featuring a benzothiazole core with bromine and methyl substitutions, influences its physicochemical properties, including its solubility in organic solvents. While general descriptors characterize its solubility as "moderate," precise quantitative data is essential for scientific and industrial applications.

Quantitative Solubility Data

Precise, experimentally determined solubility data for this compound in a range of common organic solvents is critical for process development. The following table provides a template for presenting such data. The values provided are hypothetical and should be replaced with experimentally determined results.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | 25 | Data Not Available | Data Not Available | Shake-Flask Method |

| Ethanol | 25 | Data Not Available | Data Not Available | Shake-Flask Method |

| Acetone | 25 | Data Not Available | Data Not Available | Shake-Flask Method |

| Dichloromethane | 25 | Data Not Available | Data Not Available | Shake-Flask Method |

| Toluene | 25 | Data Not Available | Data Not Available | Shake-Flask Method |

| N,N-Dimethylformamide | 25 | Data Not Available | Data Not Available | Shake-Flask Method |

| Dimethyl Sulfoxide | 25 | Data Not Available | Data Not Available | Shake-Flask Method |

| Hexane | 25 | Data Not Available | Data Not Available | Shake-Flask Method |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry and pharmaceutical sciences. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid in a solvent.[1]

3.1. Principle of the Shake-Flask Method

This method involves equilibrating a surplus of the solid compound with the solvent of interest at a constant temperature.[2] The concentration of the dissolved compound in the saturated solution is then determined analytically.

3.2. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.3. Detailed Experimental Procedure

-

Preparation: Accurately weigh an excess amount of this compound and transfer it to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.[2]

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The rotation of the vials is a good way to mix the solute and solvent.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a filter.

-

Dilution: Dilute the collected sample to a suitable concentration with the same solvent in a volumetric flask.

-

Analysis: Analyze the concentration of this compound in the diluted sample using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Polarity of the Solvent and Solute: The principle of "like dissolves like" is a useful guideline.[4] The polarity of this compound will determine its affinity for polar or non-polar solvents.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.

-

Crystalline Structure: The crystal lattice energy of the solid solute affects the energy required to break the crystal structure and dissolve the compound.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. By following the detailed experimental protocol, researchers, scientists, and drug development professionals can obtain the critical quantitative data necessary for their work. The systematic presentation of this data will facilitate informed decisions in process optimization, formulation design, and other research and development activities.

References

Technical Guide: Physicochemical Properties of 5-Bromo-2-methylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 5-Bromo-2-methylbenzothiazole, a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The document outlines the physical properties, standard experimental protocols for their determination, and a representative synthetic workflow.

Physicochemical Data

The melting and boiling points of this compound are critical parameters for its purification, handling, and application in synthetic chemistry. The following table summarizes the reported values for this compound.

| Property | Value | Notes |

| Melting Point | 75 - 81 °C | The range indicates a typical purity for a solid organic compound.[1][2][3] |

| Boiling Point | 170 °C at 10 mmHg | Determined under reduced pressure to prevent decomposition at higher temperatures.[2] |

Experimental Protocols

Precise determination of melting and boiling points is essential for compound identification and purity assessment. Standard methodologies are employed to ensure accuracy and reproducibility.

Melting Point Determination (Capillary Method)

The capillary method is a standard and widely accepted technique for determining the melting point of a solid organic compound.[2]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2][4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, in close proximity to a calibrated thermometer.[4]

-

Heating: The apparatus is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the temperature is raised slowly, at a rate of about 1-2 °C per minute, as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid has transitioned to a liquid is recorded as the final melting point. The range between these two temperatures is the melting range.[4] A narrow melting range is indicative of high purity.[1]

Boiling Point Determination at Reduced Pressure

For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure (vacuum) is necessary.[5]

Methodology:

-

Apparatus Setup: A small-scale distillation apparatus is assembled, suitable for vacuum applications. The setup includes a distilling flask containing the liquid sample and a stir bar or boiling chips, a condenser, a receiving flask, and a connection to a vacuum source. A manometer is included in the system to accurately measure the pressure.

-

Evacuation: The system is carefully evacuated to the desired pressure (e.g., 10 mmHg).

-

Heating: The distilling flask is heated gently using a heating mantle or oil bath.

-

Observation: The temperature is monitored with a thermometer placed so that the bulb is level with the side arm of the distilling flask. The boiling point is the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb and in the condenser, while the pressure remains constant.[6]

Synthetic Workflow Visualization

This compound serves as a key intermediate in the synthesis of more complex molecules. The following diagram illustrates a general workflow for a chemical synthesis starting with this compound. This process involves a chemical reaction followed by a series of work-up and purification steps to isolate the desired product.[3][7][8]

Caption: A logical workflow for the synthesis of a target molecule.

References

Spectroscopic Profile of 5-Bromo-2-methylbenzothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-methylbenzothiazole, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of a complete, experimentally-derived dataset from a single source in the public domain, this guide combines available experimental data with predicted and inferred spectroscopic information to offer a valuable resource for researchers. The methodologies provided are based on standard laboratory practices for the analysis of solid organic compounds.

Core Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Predicted) | ¹³C NMR (Experimental) |

| Chemical Shift (δ, ppm) | Assignment |

| ~2.8 | -CH₃ |

| ~7.5 | H-6 |

| ~7.8 | H-7 |

| ~8.0 | H-4 |

Note: ¹H NMR data is predicted based on structure-property relationships of similar benzothiazole derivatives. The ¹³C NMR data is based on an available experimental spectrum.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

| 3050 - 3100 | Aromatic C-H Stretch | Medium |

| 2920 - 2980 | Aliphatic C-H Stretch (-CH₃) | Medium |

| 1580 - 1620 | C=N Stretch (Thiazole Ring) | Medium-Strong |

| 1450 - 1550 | Aromatic C=C Stretch | Medium-Strong |

| ~1380 | -CH₃ Bend | Medium |

| 1000 - 1250 | C-N Stretch, C-S Stretch | Medium |

| 800 - 850 | C-H Out-of-plane Bending (Aromatic) | Strong |

| 600 - 700 | C-Br Stretch | Medium-Strong |

Note: IR data is inferred based on characteristic absorption frequencies for the functional groups present in the molecule.

Table 3: Mass Spectrometry (MS) Data (Inferred)

| m/z | Ion | Relative Abundance |

| 227 | [M]⁺ | High (for ⁷⁹Br isotope) |

| 229 | [M+2]⁺ | High (for ⁸¹Br isotope, ~98% of M⁺) |

| 212 | [M-CH₃]⁺ | Moderate |

| 185 | [M-C₂H₂N]⁺ | Moderate |

| 148 | [M-Br]⁺ | Low |

| 108 | [C₆H₄S]⁺ | Moderate |

Note: Mass spectrometry data is inferred based on the molecular weight of this compound and the natural isotopic abundance of bromine. The fragmentation pattern is predicted based on common fragmentation pathways for benzothiazole derivatives.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024-4096 (or more, depending on concentration).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of this compound (5-10 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[1]

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[1]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[1]

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the significant absorption bands in the spectrum.

-

Correlate the observed absorption frequencies with known vibrational modes of functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction:

-

The sample must be volatile to be analyzed by EI-MS.[2]

-

Introduce a small amount of the solid sample via a direct insertion probe or by coupling the mass spectrometer to a gas chromatograph (GC-MS).[2]

-

If using a direct probe, the sample is heated in the vacuum of the ion source to induce vaporization.[2]

Ionization (Electron Ionization - EI):

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[2][3]

-

This interaction ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).[3]

-

The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.[2][3]

Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at its respective m/z value, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methylbenzothiazole from 4-bromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust two-step synthetic pathway for the preparation of 5-Bromo-2-methylbenzothiazole, a valuable building block in pharmaceutical and materials science research. The synthesis commences with the formation of the key intermediate, 2-amino-6-bromobenzothiazole, from readily available 4-bromoaniline, followed by the conversion of the 2-amino functionality to a 2-methyl group. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic workflow and reaction mechanism.

I. Synthetic Strategy Overview

The synthesis of this compound from 4-bromoaniline is achieved through a two-step process. The initial and critical step involves the construction of the benzothiazole ring system via an electrophilic cyclization reaction. The subsequent step focuses on the chemical modification of the 2-position of the benzothiazole core.

Step 1: Synthesis of 2-Amino-6-bromobenzothiazole

The first step employs a classical method for the synthesis of 2-aminobenzothiazoles, often referred to as the Hugerschoff reaction.[1][2][3] In this reaction, 4-bromoaniline is treated with a thiocyanate salt in the presence of a halogen, leading to the formation of an intermediate arylthiourea which then undergoes intramolecular cyclization to yield the desired 2-amino-6-bromobenzothiazole.[4][5]

Step 2: Conversion of 2-Amino-6-bromobenzothiazole to this compound

The transformation of the 2-amino group to a 2-methyl group is a more nuanced step. While direct methylation can be challenging, a reliable method involves the diazotization of the 2-amino group followed by a subsequent reaction. This guide will focus on a well-established, albeit indirect, route for this conversion.

II. Experimental Protocols

Part 1: Synthesis of 2-Amino-6-bromobenzothiazole

This protocol is adapted from established procedures for the synthesis of substituted 2-aminobenzothiazoles.[4][5][6]

Materials:

-

4-Bromoaniline

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)

-

Bromine (Br2)

-

Glacial acetic acid

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 4-bromoaniline (1 equivalent) in glacial acetic acid.

-

Add potassium thiocyanate (2 equivalents) to the solution and stir until it is fully dissolved.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Pour the reaction mixture into a beaker of crushed ice with constant stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

The precipitated solid, 2-amino-6-bromobenzothiazole, is collected by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Bromoaniline | [4] |

| Key Reagents | KSCN, Br2, Acetic Acid | [4][6] |

| Product | 2-Amino-6-bromobenzothiazole | [4] |

| Typical Yield | 70-80% | General literature yields for similar reactions |

| Melting Point | 213-217 °C | [4] |

Part 2: Synthesis of this compound

This protocol outlines a plausible synthetic route involving diazotization of the 2-amino group followed by a reductive methylation sequence. Direct conversion methods are not well-documented for this specific substrate.

Materials:

-

2-Amino-6-bromobenzothiazole

-

Sodium nitrite (NaNO2)

-

Hydrochloric acid (HCl) or Sulfuric Acid (H2SO4)

-

A suitable reducing agent (e.g., hypophosphorous acid)

-

A methylating agent (to be introduced in a subsequent step if direct methylation is not feasible)

Procedure:

Step 2a: Diazotization and Deamination of 2-Amino-6-bromobenzothiazole

-

Suspend 2-amino-6-bromobenzothiazole (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5 °C in a three-necked flask.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

To this solution, slowly add a pre-cooled solution of hypophosphorous acid (excess) while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

The reaction mixture is then neutralized and the product, 6-bromobenzothiazole, is extracted with an organic solvent.

Step 2b: Methylation of 6-Bromobenzothiazole

A direct C-H methylation at the 2-position of the benzothiazole ring is required here. This can be a challenging transformation and may require specific catalytic methods. A general procedure is outlined, but optimization would be necessary.

-

Dissolve 6-bromobenzothiazole (1 equivalent) in a suitable aprotic solvent.

-

Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a suitable catalyst (e.g., a palladium catalyst for C-H activation).

-

The reaction is heated under an inert atmosphere, and the progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched, and the product is purified by column chromatography.

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Material | 2-Amino-6-bromobenzothiazole |

| Intermediate | 6-Bromobenzothiazole |

| Product | This compound |

| Typical Overall Yield | Variable, dependent on the efficiency of the methylation step. |

III. Visualizations

Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound.

Reaction Pathway: Step 1

Caption: Reaction pathway for the formation of the benzothiazole intermediate.

IV. Conclusion

This technical guide provides a comprehensive overview of a viable synthetic route to this compound from 4-bromoaniline. While the initial cyclization to form the 2-aminobenzothiazole intermediate is a well-established reaction, the subsequent conversion of the amino group to a methyl group presents a greater synthetic challenge that may require further optimization and exploration of modern catalytic methods for efficient C-H functionalization. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-アミノ-6-ブロモベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 5-Bromo-2-methylbenzothiazole for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-methylbenzothiazole, a key building block in the synthesis of a wide range of biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, physicochemical properties, and key synthetic applications. Furthermore, this guide explores the relevance of the benzothiazole scaffold in the modulation of critical cellular signaling pathways implicated in cancer and other diseases, providing a rationale for the use of this compound in modern drug discovery programs.

Introduction

This compound is a halogenated heterocyclic compound that serves as a versatile precursor in organic synthesis. The presence of a reactive bromine atom at the 5-position and a methyl group at the 2-position of the benzothiazole core allows for diverse chemical modifications. This makes it an attractive starting material for the synthesis of novel compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The benzothiazole scaffold itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. This guide aims to provide a detailed resource for researchers working with or considering the use of this compound in their research and development endeavors.

Commercial Suppliers and Physicochemical Properties

This compound is readily available from a variety of commercial chemical suppliers. The quality and purity of the compound may vary between suppliers, and it is recommended to obtain a certificate of analysis to ensure the material meets the requirements of the intended application.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Catalog Number (Example) |

| Sigma-Aldrich | 95% | 761753 |

| Fisher Scientific | ≥98.0% (GC) | B17985G |

| Lab Pro Inc. | Min. 98.0% (GC) | B1798-5G |

| Chem-Impex | ≥ 98% (GC) | 01736 |

| Georganics | High Purity | GEO-00493 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 63837-11-6 | [1] |

| Molecular Formula | C₈H₆BrNS | [1] |

| Molecular Weight | 228.11 g/mol | [1] |

| Appearance | White to off-white or light-yellow crystalline powder or solid | |

| Melting Point | 75-80 °C | [1] |

| Boiling Point | 170 °C at 10 mmHg | |

| Purity | Typically ≥95% (GC) | [1] |

| SMILES | Cc1nc2cc(Br)ccc2s1 | [1] |

| InChI Key | OLQKNZNXLBILDD-UHFFFAOYSA-N | [1] |

Key Synthetic Applications and Experimental Protocols

The bromine atom at the 5-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, making it a valuable substrate for the synthesis of more complex molecules. Below are generalized experimental protocols for several key transformations. Researchers should note that these are starting points, and optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of this compound, it is used to introduce aryl or vinyl substituents at the 5-position.

Experimental Protocol:

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/H₂O, in a 4:1 ratio).

-

Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of 5-amino-2-methylbenzothiazole derivatives.

Experimental Protocol:

-

In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand like Xantphos or BINAP (0.04 equiv), and a strong base such as sodium tert-butoxide (1.4 equiv).

-

Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

-

Seal the tube and heat the reaction mixture with stirring at a temperature typically between 80 and 120 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, and wash the combined organic layers with brine.

-

Dry the organic phase, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between the 5-position of the benzothiazole and a terminal alkyne.

Experimental Protocol:

-

To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 equiv), and a copper(I) co-catalyst such as CuI (0.05 equiv).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0 equiv).

-

Add the terminal alkyne (1.2 equiv) via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer, concentrate, and purify the product by flash chromatography.

Heck Reaction

The Heck reaction enables the vinylation of this compound at the 5-position.

Experimental Protocol:

-

Combine this compound (1.0 equiv), an alkene (1.5 equiv), a palladium source such as Pd(OAc)₂ (0.05 equiv), a phosphine ligand (e.g., P(o-tol)₃, 0.1 equiv), and a base (e.g., triethylamine or K₂CO₃, 2.0 equiv) in a sealed tube.

-

Add a polar aprotic solvent like DMF or NMP.

-

Heat the reaction mixture to 100-140 °C.

-

Monitor the reaction's progress by TLC or GC-MS.

-

Once the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic extracts, dry over a drying agent, and remove the solvent under reduced pressure.

-

Purify the product by column chromatography.

Relevance in Drug Discovery: Targeting Cellular Signaling Pathways

The benzothiazole scaffold, for which this compound is a key precursor, is of significant interest in medicinal chemistry due to the ability of its derivatives to modulate the activity of various enzymes and receptors. Notably, many benzothiazole-containing compounds have been shown to inhibit key signaling pathways that are often dysregulated in cancer. The ability to synthesize a diverse library of compounds from this compound makes it a valuable tool for developing novel therapeutic agents that target these pathways.

The PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a common feature in many human cancers, making it a prime target for drug development.[2] Several studies have demonstrated that benzothiazole derivatives can effectively inhibit this pathway, leading to apoptosis in cancer cells.

Caption: The PI3K/AKT signaling pathway and points of inhibition by benzothiazole derivatives.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway plays a crucial role in cytokine signaling and is involved in cell proliferation, differentiation, and immune responses.[3] Constitutive activation of the JAK/STAT pathway is linked to various cancers and inflammatory diseases. Benzothiazole derivatives have been investigated as inhibitors of this pathway.

Caption: The JAK/STAT signaling pathway and a potential point of inhibition.

The ERK/MAPK Signaling Pathway

The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another fundamental signaling cascade that controls a wide range of cellular processes, including cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway is a hallmark of many cancers. The development of inhibitors targeting components of this pathway is a major focus of cancer research, and benzothiazole derivatives have shown promise in this area.

Caption: The ERK/MAPK signaling pathway with potential targets for benzothiazole derivatives.

Conclusion

This compound is a commercially available and highly versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of a diverse range of benzothiazole derivatives. The established and emerging roles of the benzothiazole scaffold as a modulator of key cellular signaling pathways underscore the importance of this compound as a starting material for the development of novel therapeutics. This guide provides a foundational resource for researchers to leverage the potential of this valuable compound in their scientific pursuits.

References

The Evolving Landscape of 5-Bromo-2-methylbenzothiazole Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic system, has long been a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological properties. Among its numerous derivatives, those featuring a 5-bromo-2-methylbenzothiazole core have emerged as a promising class of compounds with significant biological activities. This technical guide provides an in-depth overview of the current understanding of these derivatives, focusing on their anticancer, antimicrobial, and anticonvulsant properties. It is designed to be a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows to facilitate further research and development in this area.

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents, with studies revealing their cytotoxic effects against various cancer cell lines. The introduction of different substituents on the benzothiazole core allows for the fine-tuning of their activity and selectivity.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various bromo-substituted benzothiazole derivatives is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | N-(5-Bromopyridin-2-yl)-2-(benzothiazol-2-ylthio)acetamide | SKRB-3 (Breast) | 0.0012 | [1] |

| SW620 (Colon) | 0.0043 | [1] | ||

| A549 (Lung) | 0.044 | [1] | ||

| HepG2 (Liver) | 0.048 | [1] | ||

| 2 | Isatin-benzothiazole hybrid with 5-bromo on isatin ring | Gram-negative bacteria | - | [2] |

Note: Data for exact this compound derivatives is limited in publicly available literature. The data presented here is for closely related bromo-substituted benzothiazole derivatives to indicate the potential of this class of compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, PC-3, THP-1, Caco-2)

-

RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan crystals)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

Proposed Anticancer Mechanism of Action

While the exact signaling pathways for this compound derivatives are not fully elucidated, related benzothiazole compounds have been shown to induce apoptosis in cancer cells. A proposed pathway is the downregulation of key survival signals.

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives is well-documented, and the inclusion of a bromine atom at the 5-position can enhance this activity. These compounds have been screened against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| 3 | Benzothiazole-thiophene derivative with 5-chloro | S. aureus | 6.25 | [2] |

| 4 | Benzothiazole derivative with 7-bromo | S. aureus | - (ZOI = 21-27 mm) | [2] |

| B. subtilis | - (ZOI = 21-27 mm) | [2] | ||

| E. coli | - (ZOI = 21-27 mm) | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compounds (dissolved in DMSO)

-

Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

-

96-well microplates

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow for Antimicrobial Screening

The general workflow for screening new compounds for antimicrobial activity is a multi-step process.

Anticonvulsant Activity

Recent studies have highlighted the potential of benzothiazole derivatives as anticonvulsant agents. The core structure is considered a key pharmacophore for interacting with targets in the central nervous system.